molecular formula C20H25BrFN5O3 B1402558 N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide CAS No. 1361114-99-9

N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide

Cat. No.: B1402558
CAS No.: 1361114-99-9
M. Wt: 482.3 g/mol
InChI Key: ZBUBJXYFZIFKFR-UHFFFAOYSA-N
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Description

This compound is a hydrobromide salt featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group, a pyrimidine ring modified with methylamino and methoxy-N-methyl-acetamide side chains, and a methylene bridge connecting the pyrrolidinone and pyrimidine moieties. The hydrobromide counterion likely enhances solubility and crystallinity compared to its free base form .

Properties

IUPAC Name

N-[[4-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-6-(methylamino)pyrimidin-2-yl]methyl]-2-methoxy-N-methylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3.BrH/c1-22-17-9-16(23-18(24-17)11-25(2)20(28)12-29-3)13-8-19(27)26(10-13)15-6-4-14(21)5-7-15;/h4-7,9,13H,8,10-12H2,1-3H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBJXYFZIFKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C2CC(=O)N(C2)C3=CC=C(C=C3)F)CN(C)C(=O)COC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide is a complex synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

  • Molecular Formula: C20H25BrFN5O3
  • Molecular Weight: 482.36 g/mol
  • CAS Number: 1361114-99-9

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in critical biochemical pathways. The following sections detail its mechanisms and the pathways affected.

Target Enzymes

  • Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the folic acid synthesis pathway. Inhibition of DHPS disrupts the production of dihydrofolic acid, a precursor necessary for DNA replication in bacteria. This mechanism is common among sulfonamide derivatives, suggesting that the compound may exhibit antibacterial properties.
  • Kinase Inhibition : Preliminary studies indicate that the compound may also act as an inhibitor of various kinases, which play significant roles in cell signaling and proliferation. This could lead to potential applications in cancer treatment, particularly against leukemia and solid tumors .

Biological Activity and Efficacy

Research findings have demonstrated the following biological activities associated with this compound:

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in models of acute biphenotypic leukemia. The effective concentration required for 50% growth inhibition (GI50) was approximately 0.3 µM, indicating potent antitumor effects .

Antimicrobial Properties

The compound's structural similarity to known sulfonamides suggests potential antimicrobial activity. It may effectively target bacterial infections by disrupting folic acid synthesis, similar to established sulfonamide antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption in the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted through urine, with metabolites potentially retaining some biological activity .

Case Studies

  • Leukemia Cell Lines : A study involving MV4-11 and MOLM13 leukemia cell lines demonstrated significant growth inhibition upon treatment with this compound, correlating with reduced levels of phosphorylated ERK1/2, a key signaling molecule in cancer progression .
  • Animal Models : In vivo studies using xenograft models have shown dose-dependent tumor growth inhibition, supporting the compound's potential as a therapeutic agent in oncology .

Scientific Research Applications

Scientific Research Applications

N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide has several applications in scientific research:

1. Medicinal Chemistry:

  • The compound is being investigated for its potential as a therapeutic agent targeting specific receptors involved in various diseases, including cancer and neurological disorders. Its structural components may enhance binding affinity and selectivity toward target proteins.

2. Pharmacology:

  • Studies have shown that this compound exhibits significant biological activity, potentially acting as an inhibitor or modulator of specific enzyme pathways. This makes it a candidate for drug development aimed at treating conditions related to enzyme dysregulation.

3. Drug Discovery:

  • The unique structural features of this compound allow it to serve as a valuable building block in the synthesis of more complex pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for further exploration in drug discovery programs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Receptor Binding:

  • The presence of the dimethylamino group enhances binding affinity to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

2. Enzyme Interaction:

  • Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Cancer Research:
    • Investigations into its anti-cancer properties have shown promise, with findings indicating that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Neurological Studies:
    • Research has indicated potential benefits in neurodegenerative diseases, where modulation of neurotransmitter systems could lead to improved outcomes for patients suffering from conditions like Alzheimer's disease.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several analogs, as outlined below:

Compound Core Structure Key Substituents Salt Form Molecular Weight (Da) Hypothetical Target
Target Compound Pyrrolidinone + Pyrimidine 4-Fluorophenyl, methylamino, methoxy-N-methyl-acetamide Hydrobromide ~550 (estimated) Kinases, GPCRs
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-... () Pyrimidinecarboxamide Tetrazole, dioxane, fluorophenyl None 582.6 Enzymes with Zn²⁺-binding sites
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Pyrrolidinecarboxamide Fluoroanilino-ethoxy, 4-methoxybenzyl None 507.5 Proteases, lipid mediators
4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... () Pyrazolo-pyrimidine + Chromenone Fluoro-chromenone, isopropylbenzamide None 589.1 Kinases (e.g., PI3K, CDK)

Pharmacokinetic and Physicochemical Properties

  • Hydrobromide Salt (Target Compound): The ionic form likely improves aqueous solubility compared to neutral analogs like those in and . This is critical for oral bioavailability .
  • Fluorophenyl Groups: Present in the target compound and –2, 6–7, this group enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
  • Methoxy and Methylamino Modifications: The methoxy group in the target compound and may reduce oxidative metabolism, while the methylamino group on pyrimidine (target) could facilitate hydrogen bonding with target proteins .

Target Compound vs. Pyrimidinecarboxamide ()

  • Structural Divergence: The tetrazole ring in may act as a bioisostere for carboxylate, improving metabolic stability but reducing solubility compared to the target compound’s hydrobromide salt .
  • Potential Selectivity: The target compound’s pyrrolidinone-pyrimidine scaffold could favor kinase inhibition, whereas ’s dioxane-tetrazole system might target metalloenzymes .

Target Compound vs. Pyrrolidinecarboxamide ()

  • Functional Group Impact: ’s fluoroanilino-ethoxy side chain may confer selectivity for serine hydrolases, whereas the target compound’s methylacetamide group could enhance membrane permeability .

Target Compound vs. Pyrazolo-pyrimidine ()

  • Chromenone Moiety (): This aromatic system may enable intercalation or π-stacking in DNA/RNA-binding proteins, a feature absent in the target compound .

Preparation Methods

Preparation of the Pyrimidine Core

The pyrimidine fragment, specifically 4-[6-methylamino-pyrimidin-2-ylmethyl] moiety, is synthesized through classical pyrimidine ring construction methods, often starting from halogenated pyrimidines:

  • Halogenation and Substitution: A halogenated pyrimidine intermediate (e.g., 2-chloropyrimidine) is reacted with methylamine or a suitable methylamino precursor under controlled temperature (50–70°C) in an alcoholic solvent such as ethanol, facilitating nucleophilic aromatic substitution to install the methylamino group at the 6-position.

  • Side Chain Introduction: The 2-position of the pyrimidine ring is functionalized by introducing a methylene linker bearing the 2-methoxy-N-methyl-acetamide group. This is achieved via alkylation or amidation reactions using appropriate alkyl halides or activated esters, often employing bases such as sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) at low temperatures (0 to -20°C) to control regioselectivity and yield.

Synthesis of the 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl Fragment

This fragment is a substituted pyrrolidinone ring attached to a 4-fluorophenyl group:

  • Pyrrolidinone Ring Formation: The 5-oxo-pyrrolidin-3-yl core can be synthesized via cyclization reactions of γ-amino acids or related precursors. For example, starting from 4-fluoroaniline derivatives, the corresponding keto acid or ester intermediates are cyclized under acidic or basic conditions to form the lactam ring.

  • Functionalization: The 3-position of the pyrrolidinone ring is functionalized to allow coupling with the pyrimidine moiety. This often involves selective protection/deprotection steps and activation of the 3-position for nucleophilic substitution or amide bond formation.

Coupling of Key Fragments

The coupling of the pyrimidine and pyrrolidinone fragments is a critical step:

  • Nucleophilic Substitution: The halogenated pyrimidine intermediate is reacted with the nucleophilic 3-position of the pyrrolidinone fragment under mild heating (50–70°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the C-N bond linking the two moieties.

  • Amide Bond Formation: Alternatively, coupling can be achieved via amide bond formation using coupling agents such as carbonyldiimidazole (CDI) or thionyl chloride activation of carboxylic acid intermediates, followed by reaction with amines under controlled temperature conditions (20–60°C) in solvents like dichloromethane (DCM).

Formation of the Hydrobromide Salt

The final compound is converted into its hydrobromide salt to improve its physicochemical properties:

  • Salt Formation: The free base is reacted with hydrobromic acid (HBr) in an organic solvent or aqueous medium, typically at room temperature, to precipitate the hydrobromide salt. This step enhances the compound's stability, solubility, and bioavailability.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as preparative HPLC.

  • Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, elemental analysis, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose
1 Nucleophilic aromatic substitution 2-chloropyrimidine + methylamine, EtOH, 50–70°C Install 6-methylamino group on pyrimidine
2 Alkylation/Amidation Alkyl halide or activated ester, base (NaH/LDA), THF, 0 to -20°C Attach 2-methoxy-N-methyl-acetamide side chain
3 Cyclization γ-amino acid derivatives, acidic/basic conditions Form 5-oxo-pyrrolidin-3-yl ring
4 Nucleophilic substitution or amide coupling Halogenated pyrimidine + pyrrolidinone fragment, DMF/DCM, 20–70°C Couple pyrimidine and pyrrolidinone fragments
5 Salt formation Hydrobromic acid, solvent, room temperature Convert free base to hydrobromide salt
6 Purification Recrystallization or chromatography Obtain pure final compound

Research Findings and Optimization Notes

  • The reaction temperatures and solvents are optimized to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.

  • Use of protecting groups on sensitive amine or hydroxyl functionalities is crucial to avoid undesired reactions during fragment coupling.

  • Salt formation with hydrobromic acid is preferred over other acids due to improved compound stability and handling.

  • Alternative synthetic routes have been explored to improve overall yield and reduce the number of steps, including microwave-assisted synthesis and use of more reactive coupling agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide
Reactant of Route 2
Reactant of Route 2
N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide

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